Cas no 2138116-66-0 (rac-ethyl (3R,4S)-4-(2-nitrobenzenesulfonamido)piperidine-3-carboxylate)
rac-ethyl (3R,4S)-4-(2-nitrobenzenesulfonamido)piperidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- EN300-1169862
- rac-ethyl (3R,4S)-4-(2-nitrobenzenesulfonamido)piperidine-3-carboxylate
- 2138116-66-0
-
- Inchi: 1S/C14H19N3O6S/c1-2-23-14(18)10-9-15-8-7-11(10)16-24(21,22)13-6-4-3-5-12(13)17(19)20/h3-6,10-11,15-16H,2,7-9H2,1H3/t10-,11+/m1/s1
- InChI Key: JLIQLDXMMPDIFG-MNOVXSKESA-N
- SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(N[C@H]1CCNC[C@H]1C(=O)OCC)(=O)=O
Computed Properties
- Exact Mass: 357.09945651g/mol
- Monoisotopic Mass: 357.09945651g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 556
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 139Ų
rac-ethyl (3R,4S)-4-(2-nitrobenzenesulfonamido)piperidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1169862-1.0g |
2138116-66-0 | 1g |
$0.0 | 2023-06-08 | |||
| Enamine | EN300-1169862-50mg |
2138116-66-0 | 50mg |
$612.0 | 2023-10-03 | |||
| Enamine | EN300-1169862-100mg |
2138116-66-0 | 100mg |
$640.0 | 2023-10-03 | |||
| Enamine | EN300-1169862-250mg |
2138116-66-0 | 250mg |
$670.0 | 2023-10-03 | |||
| Enamine | EN300-1169862-500mg |
2138116-66-0 | 500mg |
$699.0 | 2023-10-03 | |||
| Enamine | EN300-1169862-1000mg |
2138116-66-0 | 1000mg |
$728.0 | 2023-10-03 | |||
| Enamine | EN300-1169862-2500mg |
2138116-66-0 | 2500mg |
$1428.0 | 2023-10-03 | |||
| Enamine | EN300-1169862-5000mg |
2138116-66-0 | 5000mg |
$2110.0 | 2023-10-03 | |||
| Enamine | EN300-1169862-10000mg |
2138116-66-0 | 10000mg |
$3131.0 | 2023-10-03 |
rac-ethyl (3R,4S)-4-(2-nitrobenzenesulfonamido)piperidine-3-carboxylate Related Literature
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on rac-ethyl (3R,4S)-4-(2-nitrobenzenesulfonamido)piperidine-3-carboxylate
Comprehensive Overview of rac-ethyl (3R,4S)-4-(2-nitrobenzenesulfonamido)piperidine-3-carboxylate (CAS No. 2138116-66-0)
The compound rac-ethyl (3R,4S)-4-(2-nitrobenzenesulfonamido)piperidine-3-carboxylate (CAS No. 2138116-66-0) is a chiral piperidine derivative with significant potential in pharmaceutical and organic synthesis. Its unique structure, featuring a 2-nitrobenzenesulfonamido group and an ethyl carboxylate moiety, makes it a versatile intermediate for drug discovery and development. Researchers are increasingly interested in this compound due to its role in modulating biological targets, particularly in the context of central nervous system (CNS) disorders and enzyme inhibition.
One of the key reasons for the growing attention toward rac-ethyl (3R,4S)-4-(2-nitrobenzenesulfonamido)piperidine-3-carboxylate is its application in asymmetric synthesis. The compound's chiral centers at the 3R and 4S positions enable the production of enantiomerically pure derivatives, which are critical for developing highly selective pharmaceuticals. This aligns with current trends in the pharmaceutical industry, where precision medicine and targeted therapies are gaining traction. Users searching for "chiral building blocks for drug development" or "piperidine derivatives in medicinal chemistry" will find this compound highly relevant.
From a synthetic chemistry perspective, the 2-nitrobenzenesulfonamido group in rac-ethyl (3R,4S)-4-(2-nitrobenzenesulfonamido)piperidine-3-carboxylate serves as a protective group for amines, facilitating selective reactions in multi-step syntheses. This feature is particularly valuable in the design of peptide mimetics and small molecule inhibitors. Additionally, the ethyl carboxylate moiety offers flexibility for further functionalization, making the compound a popular choice for researchers exploring "structure-activity relationships (SAR)" and "lead optimization."
The compound's relevance extends to computational chemistry and molecular modeling, where its stereochemistry and electronic properties are studied to predict interactions with biological targets. With the rise of AI-driven drug discovery, datasets containing compounds like rac-ethyl (3R,4S)-4-(2-nitrobenzenesulfonamido)piperidine-3-carboxylate are being used to train algorithms for virtual screening and de novo molecular design. This intersection of chemistry and artificial intelligence is a hot topic, as evidenced by frequent searches for "machine learning in chemical synthesis" and "cheminformatics tools."
In summary, rac-ethyl (3R,4S)-4-(2-nitrobenzenesulfonamido)piperidine-3-carboxylate (CAS No. 2138116-66-0) is a compound of broad interest due to its synthetic utility, chiral properties, and potential therapeutic applications. Its role in modern drug discovery, coupled with its relevance to cutting-edge research areas like computational chemistry and AI-assisted synthesis, ensures its continued prominence in scientific literature and industrial applications.
2138116-66-0 (rac-ethyl (3R,4S)-4-(2-nitrobenzenesulfonamido)piperidine-3-carboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)